2-Bromo-imidazo[1,2-a]pyridin-7-ol
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Overview
Description
2-Bromo-imidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-imidazo[1,2-a]pyridin-7-ol typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods may include solvent- and catalyst-free synthesis under microwave irradiation, which offers a green chemistry approach .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. Reaction conditions may vary from room temperature to elevated temperatures, depending on the specific reaction .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-Bromo-imidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-imidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for major inhibitory neurotransmitter receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure and is used in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its applications in materials science and pharmaceutical research.
Uniqueness: 2-Bromo-imidazo[1,2-a]pyridin-7-ol is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-bromo-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H |
InChI Key |
HMDPIDJPAAZEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(NC2=CC1=O)Br |
Origin of Product |
United States |
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